molecular formula C12H9N3O2 B13784943 6-methyl-4-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one CAS No. 25505-98-0

6-methyl-4-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one

Cat. No.: B13784943
CAS No.: 25505-98-0
M. Wt: 227.22 g/mol
InChI Key: XTNGCLPUGZJGOH-UHFFFAOYSA-N
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Description

6-Methyl-4-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one is a heterocyclic compound with a unique structure that combines an oxazole ring fused with a pyridazine ring.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

6-Methyl-4-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-methyl-4-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-6-methylisoxazolo[3,4-d]pyridazin-7-one
  • 3-Methyl-4-(3-nitrophenyl)-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one

Uniqueness

6-Methyl-4-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research .

Properties

CAS No.

25505-98-0

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

6-methyl-4-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one

InChI

InChI=1S/C12H9N3O2/c1-15-12(16)11-9(7-17-14-11)10(13-15)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

XTNGCLPUGZJGOH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=NOC=C2C(=N1)C3=CC=CC=C3

Origin of Product

United States

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